molecular formula C12H11FN2O2S B2485260 3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide CAS No. 338751-50-1

3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide

Cat. No.: B2485260
CAS No.: 338751-50-1
M. Wt: 266.29
InChI Key: IGMHWXQGJIIXIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a halogenation reaction.

    Coupling with Thiophene: The fluorobenzyl intermediate is then coupled with a thiophene derivative under specific reaction conditions to form the desired thiophene ring structure.

    Introduction of the Carbohydrazide Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound’s fluorobenzyl group allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The thiophene ring and carbohydrazide moiety contribute to its overall stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide is unique due to its combination of a fluorobenzyl group, a thiophene ring, and a carbohydrazide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-9-3-1-8(2-4-9)7-17-10-5-6-18-11(10)12(16)15-14/h1-6H,7,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMHWXQGJIIXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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